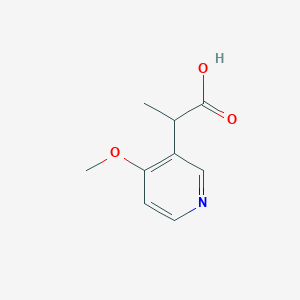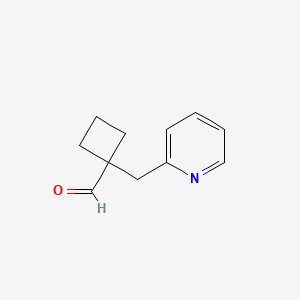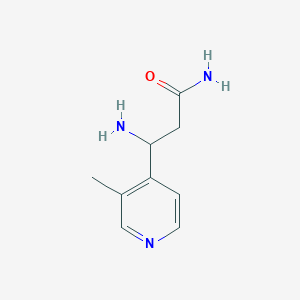
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both thiazole and pyrazole rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce any present carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the rings.
Aplicaciones Científicas De Investigación
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and pyrazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also bind to specific proteins, altering their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cell signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-N-(thiazol-5-ylmethyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant, which contain the pyrazole ring, are used as anti-inflammatory and anti-obesity agents, respectively.
Unique Features: The combination of thiazole and pyrazole rings in a single molecule can provide a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C8H10N4S |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-12-3-2-8(11-12)10-5-7-4-9-6-13-7/h2-4,6H,5H2,1H3,(H,10,11) |
Clave InChI |
FLRZHBCJEQXFEC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)NCC2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


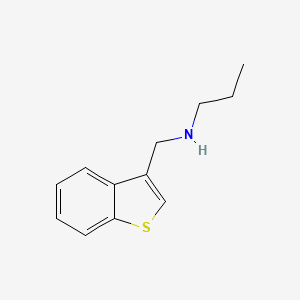
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
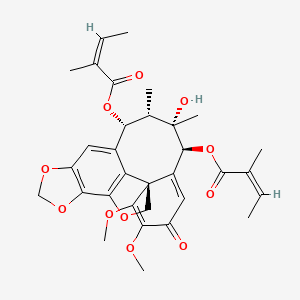
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
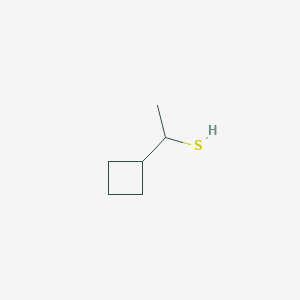

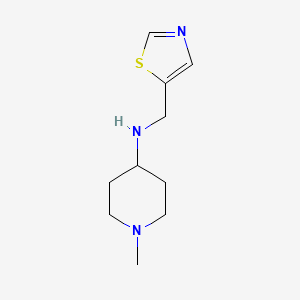

amine](/img/structure/B13309806.png)


